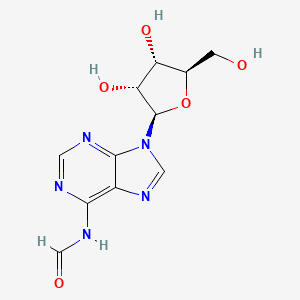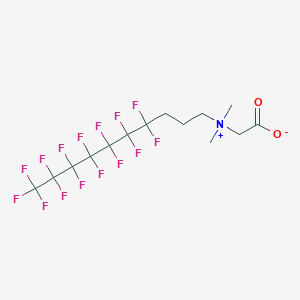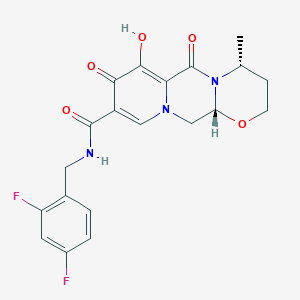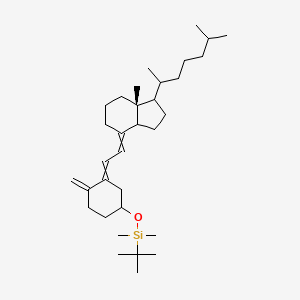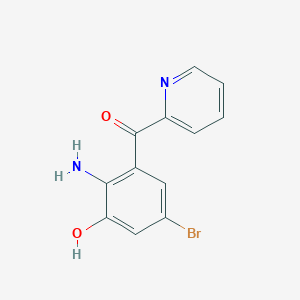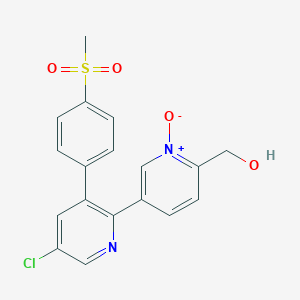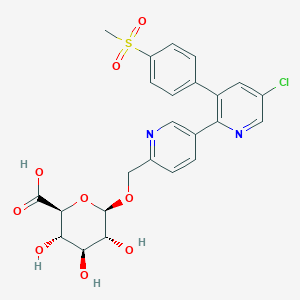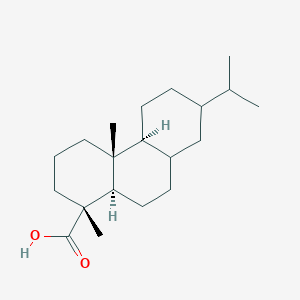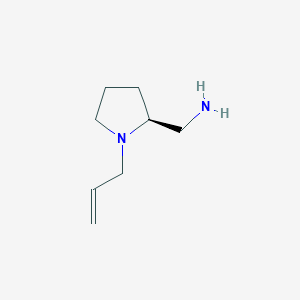
(S)-(1-Allylpyrrolidin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-(1-Allylpyrrolidin-2-yl)methanamine” is an amine compound, which means it contains a nitrogen atom. Amines are a broad class of compounds that are found in many biological systems and are used in a variety of industrial applications .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The specific reactions that “(S)-(1-Allylpyrrolidin-2-yl)methanamine” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques . These properties can provide important information about how the compound behaves under different conditions.科学的研究の応用
Cytochrome P450 Enzyme Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms, including compounds with structures similar to "(S)-(1-Allylpyrrolidin-2-yl)methanamine", highlights the importance of understanding enzyme selectivity for predicting drug-drug interactions. Compounds that act as selective inhibitors for specific P450 isoforms are crucial for phenotyping studies, which help in deciphering the involvement of specific isoforms in drug metabolism (Khojasteh et al., 2011).
Neuropharmacology and Toxicity Studies
Analogs of psychoactive substances, including tryptamines and related compounds, are studied for their effects on neurotransmission, toxicity, and potential therapeutic uses. Research into novel psychoactive substances (NPS) like methoxetamine (MXE), which shares structural similarities with ketamine and phencyclidine, underscores the relevance of understanding such compounds' behavioral, toxicological, and pharmacological effects (Zanda et al., 2016).
Environmental and Agricultural Applications
Studies on biological hydrogen methanation explore the use of microorganisms for converting surplus energy from renewable sources into methane, demonstrating the potential of biochemical processes in energy conversion and storage. This research outlines how chemical compounds and their reactions with enzymes can be harnessed for environmental and agricultural benefits (Lecker et al., 2017).
Melatonin in Horticultural Crops
The role of melatonin, a compound structurally similar to tryptamines, in enhancing stress tolerance in horticultural crops, highlights the potential applications of chemical compounds in improving plant resilience to environmental stressors. This area of research suggests a broader scope for the application of similar compounds in agriculture to promote growth and stress resistance (Bose & Howlader, 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, some amines can be irritants or toxic if ingested or inhaled . Safety data sheets (SDS) provide information about the hazards associated with a compound, as well as precautions for handling and storage .
将来の方向性
The future directions for research on a compound would depend on its potential applications. For example, if “(S)-(1-Allylpyrrolidin-2-yl)methanamine” has potential therapeutic properties, future research might focus on clinical trials . Alternatively, if it has potential industrial applications, research might focus on improving its synthesis or finding new uses for it.
特性
IUPAC Name |
[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKTSVPJJNEMQ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC[C@H]1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Allylpyrrolidin-2-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

